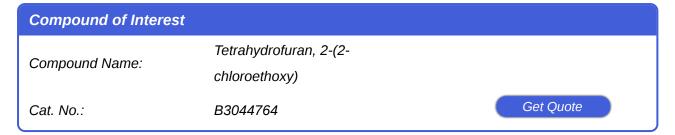


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In-Depth Technical Guide: Tetrahydrofuran, 2-(2-chloroethoxy)- (CAS 6036-44-8)

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Disclaimer: Publicly available research, including detailed experimental protocols and biological studies specifically for **Tetrahydrofuran**, **2-(2-chloroethoxy)**- (CAS 6036-44-8), is limited. This guide is a comprehensive overview based on available physicochemical data, analogous chemical syntheses, and established principles of organic chemistry. It is intended for researchers, scientists, and drug development professionals as a foundational resource.

Introduction

Tetrahydrofuran, 2-(2-chloroethoxy)- is a substituted cyclic ether. Its structure, featuring a tetrahydrofuran (THF) ring and a 2-chloroethoxy side chain, suggests its potential utility as a chemical intermediate and building block in organic synthesis. The presence of a reactive chlorine atom makes it a candidate for various nucleophilic substitution reactions, enabling the introduction of the 2-(tetrahydrofuran-2-yloxy)ethyl moiety into other molecules. This guide provides a summary of its known properties, a proposed synthetic route, and an exploration of its potential reactivity and applications.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of **Tetrahydrofuran**, **2-(2-chloroethoxy)**-.

Table 1: General and Physical Properties



Property	Value	Source
CAS Number	6036-44-8	N/A
Molecular Formula	C ₆ H ₁₁ ClO ₂	[1]
Molecular Weight	150.60 g/mol	[1]
Appearance	Not specified (likely a liquid)	N/A
Normal Boiling Point (Tboil)	468.15 K (Predicted)	[2]
Critical Temperature (Tc)	651.05 K (Predicted)	[2]
Critical Pressure (Pc)	3780 kPa (Predicted)	[2]
Critical Volume (Vc)	0.495 m³/kmol (Predicted)	[2]
Enthalpy of Vaporization (ΔvapH°)	45.1 kJ/mol (at Tboil, Predicted)	[2]
LogP (Octanol/Water Partition Coefficient)	0.81 (Predicted)	[2]
Water Solubility (log10WS)	-1.13 mol/L (Predicted)	[2]

Table 2: IUPAC and Other Identifiers

Identifier Type	Identifier	
IUPAC Name	2-(2-chloroethoxy)oxane	
SMILES	CICCOC1CCC01	
InChI	InChI=1S/C6H11ClO2/c7-3-5-9-6-2-1-4-8- 6/h6H,1-5H2	
InChlKey	HWSKZKXGKIACEW-UHFFFAOYSA-N	

Proposed Synthesis

While a specific, peer-reviewed synthesis for **Tetrahydrofuran**, **2-(2-chloroethoxy)**- is not readily available, a plausible route can be proposed based on the etherification of 2-

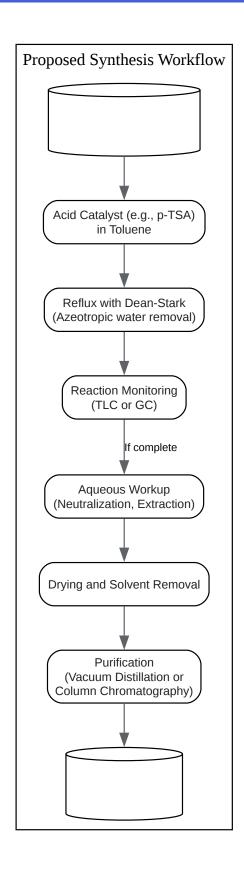


hydroxytetrahydrofuran with 2-chloroethanol. 2-Hydroxytetrahydrofuran exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal. The synthesis would likely proceed under acidic conditions to favor the cyclic hemiacetal and promote ether formation.

Proposed Experimental Protocol: Acid-Catalyzed Etherification

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-hydroxytetrahydrofuran and an excess of 2-chloroethanol in a suitable solvent such as toluene.
- Catalyst Addition: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.
- Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
- Purification: Remove the solvent under reduced pressure. The crude product can be purified
 by vacuum distillation or column chromatography to yield pure **Tetrahydrofuran**, 2-(2chloroethoxy)-.





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Proposed workflow for the synthesis of **Tetrahydrofuran**, **2-(2-chloroethoxy)**-.

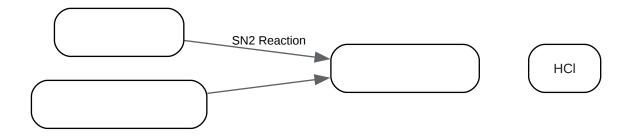


Reactivity and Potential Applications

The chemical reactivity of **Tetrahydrofuran**, **2-(2-chloroethoxy)**- is dominated by the chloroethoxy group. The carbon atom bonded to the chlorine is electrophilic and susceptible to nucleophilic attack, making this compound a useful alkylating agent.

Nucleophilic Substitution Reactions

The primary application of this compound is likely as an intermediate in the synthesis of more complex molecules. It can be used to introduce the 2-(tetrahydrofuran-2-yloxy)ethyl group onto various nucleophiles such as amines, alcohols, thiols, and carbanions.



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General scheme for nucleophilic substitution reactions.

Potential in Drug Discovery and Materials Science

In drug discovery, the tetrahydrofuran moiety is a common structural motif in many biologically active natural products. The introduction of the 2-(tetrahydrofuran-2-yloxy)ethyl group could be a strategy to improve the pharmacokinetic properties of a drug candidate, such as solubility or metabolic stability. In materials science, this compound could be used to modify polymers or surfaces to impart specific properties.

Safety and Handling

Specific toxicological data for **Tetrahydrofuran**, **2-(2-chloroethoxy)**- is not available. However, based on its structure, precautions should be taken as for other chlorinated ethers and tetrahydrofuran derivatives.

 Toxicity: Assumed to be toxic. Handle with care, avoiding inhalation, ingestion, and skin contact.



- Flammability: Tetrahydrofuran is highly flammable. The derivative is also expected to be flammable. Keep away from heat, sparks, and open flames.
- Peroxide Formation: Like its parent compound, tetrahydrofuran, this molecule may form explosive peroxides upon exposure to air and light, especially during storage. It should be stored under an inert atmosphere and tested for peroxides before heating or distillation.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Analytical Methods

The primary analytical method for the characterization and purity assessment of **Tetrahydrofuran**, **2-(2-chloroethoxy)**- would be gas chromatography (GC), likely coupled with mass spectrometry (GC-MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy would also be crucial for structural elucidation.

Conclusion

Tetrahydrofuran, 2-(2-chloroethoxy)- (CAS 6036-44-8) is a chemical compound with potential as a synthetic intermediate, particularly as an alkylating agent to introduce the 2-(tetrahydrofuran-2-yloxy)ethyl group. While detailed experimental data is scarce in the public domain, its properties and reactivity can be inferred from its structure and the well-established chemistry of tetrahydrofurans and alkyl chlorides. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and may need to develop and optimize synthetic and analytical procedures based on the principles outlined in this guide.

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